3-(chloromethyl)-5-methyl-1-phenyl-1H-pyrazole
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Overview
Description
3-(chloromethyl)-5-methyl-1-phenyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chloromethyl group at the 3-position, a methyl group at the 5-position, and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-methyl-1-phenyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with phenylhydrazine to form 1-phenyl-3,5-dimethylpyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-methyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and phenyl groups.
Electrophilic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can include alcohols or alkanes.
Scientific Research Applications
3-(chloromethyl)-5-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-methyl-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-1-phenyl-1H-pyrazole: Lacks the methyl group at the 5-position.
5-methyl-1-phenyl-1H-pyrazole: Lacks the chloromethyl group at the 3-position.
1-phenyl-1H-pyrazole: Lacks both the chloromethyl and methyl groups.
Uniqueness
3-(chloromethyl)-5-methyl-1-phenyl-1H-pyrazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
1267457-44-2 |
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Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-9-7-10(8-12)13-14(9)11-5-3-2-4-6-11/h2-7H,8H2,1H3 |
InChI Key |
LTOCWGQWDIVOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)CCl |
Purity |
95 |
Origin of Product |
United States |
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